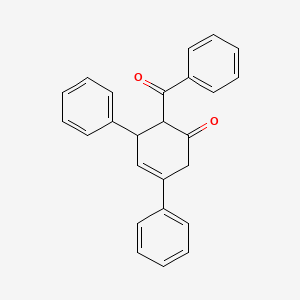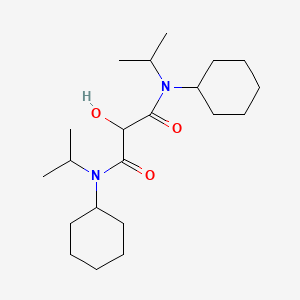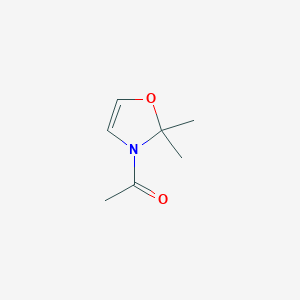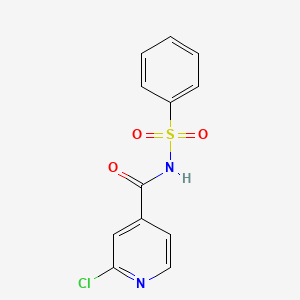![molecular formula C18H20O4 B14315627 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene CAS No. 109619-98-9](/img/no-structure.png)
1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene: is an organic compound characterized by its aromatic structure and multiple methoxy groups. This compound is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups, and one hydrogen atom is replaced by a 1-(2-methoxyphenyl)ethenyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene is used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, fragrances, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1,2,3-Trimethoxy-5-(2-propenyl)benzene (Elemicin): This compound has similar methoxy groups but differs in the position and type of substituent on the aromatic ring.
1,2,3-Trimethoxy-5-methylbenzene: Another similar compound with methoxy groups but a different substituent (methyl group) on the aromatic ring.
Uniqueness: 1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene is unique due to the presence of both methoxy groups and a 1-(2-methoxyphenyl)ethenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
| 109619-98-9 | |
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1,2,4-trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-12(13-8-6-7-9-15(13)19-2)14-10-17(21-4)18(22-5)11-16(14)20-3/h6-11H,1H2,2-5H3 |
InChI-Schlüssel |
MYKNOTYWYGEANL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=C)C2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)


![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)

